6-クロロ-2(1H)-キノキサリン-1-オン

概要

説明

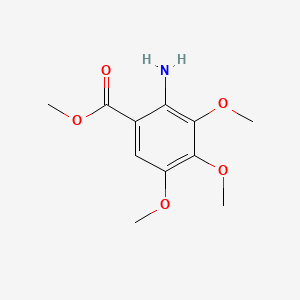

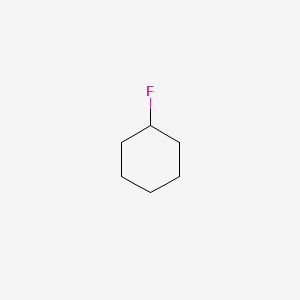

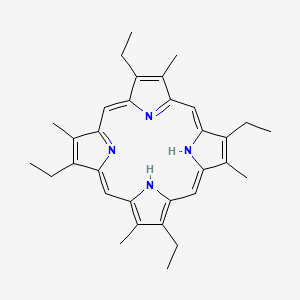

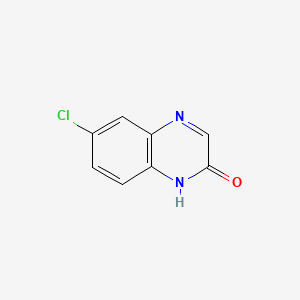

6-Chloro-2(1H)-quinoxalinone is a chemical compound that is part of the quinoxalinone family, which are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of a quinoxaline core with a chlorine atom at the 6th position and a ketone group at the 2nd position.

Synthesis Analysis

The synthesis of quinoxalinone derivatives can involve various strategies, including palladium-catalyzed coupling reactions. For instance, triarylamines based on quinoxaline cores have been synthesized using palladium-catalyzed C-N and C-C coupling reactions, which could be a relevant method for the synthesis of 6-chloro-2(1H)-quinoxalinone derivatives as well . Additionally, the synthesis of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives, which share structural similarities with 6-chloro-2(1H)-quinoxalinone, has been reported, indicating the potential for diverse synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives can be analyzed through various spectroscopic methods. The crystal structure of a quinoxaline compound complexed with chloranilic acid revealed that the quinoxaline ring system can form dihedral angles with other planar molecules, indicating the potential for intermolecular interactions such as hydrogen bonding . This information can be extrapolated to understand the structural behavior of 6-chloro-2(1H)-quinoxalinone in different environments.

Chemical Reactions Analysis

Quinoxalinone derivatives can participate in a variety of chemical reactions. For example, 6-chloro-2(1H)-hydroxyquinoxaline-4-oxides have been selectively hydrogenated to 6-chloro-2(1H)-quinoxalinone using different catalysts, with platinum sulfide being the catalyst of choice . This demonstrates the reactivity of the quinoxaline core and the influence of substituents on its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalinone derivatives can be influenced by their molecular structure. For instance, the fluorescence derivatization of carboxylic acids using a quinoxalinone derivative as a reagent indicates the potential for these compounds to be used in analytical chemistry due to their sensitive fluorescence properties . The electrochemical behavior and thermal stability of quinoxaline derivatives have also been characterized, showing that these compounds can have diverse applications based on their stability and electronic properties .

科学的研究の応用

抗菌剤および抗生物質

6-クロロ-2(1H)-キノキサリン-1-オン誘導体は、抗菌剤および抗生物質としての可能性について研究されています。キノキサリン-1-オン骨格は、多くの薬理学的に活性な化合物の重要な特徴であり、その塩素化誘導体は、さまざまな細菌株を標的にするために合成できます。 たとえば、いくつかの研究では、特定のキノキサリン-1-オン誘導体が、感染症の一般的な原因である黄色ブドウ球菌と大腸菌に対して有意な活性を示すことが示されています .

抗酸化特性

6-クロロ-2(1H)-キノキサリン-1-オン誘導体の抗酸化能力は、もう1つの興味深い分野です。これらの化合物は、フリーラジカルを消去するように設計することができ、それにより細胞を酸化ストレスから保護します。 この特性は、酸化損傷が寄与因子である病気の治療法の開発において特に価値があります .

抗癌活性

キノキサリン-1-オン誘導体には、6-クロロ置換基を持つものも含まれ、その抗癌特性が調査されています。これらは、癌細胞で過剰に活性化している、DNA複製や細胞分裂などのさまざまな細胞経路の阻害剤として作用する可能性があります。 研究によると、これらの化合物は腫瘍増殖に抑制作用を及ぼし、化学療法剤として使用できる可能性があります .

酵素阻害

6-クロロ-2(1H)-キノキサリン-1-オンとその誘導体は、病気の過程に関与する特定の酵素を標的にする酵素阻害剤として機能する可能性があります。 たとえば、これらはチロシンキナーゼを阻害することができ、これは癌細胞のシグナル伝達経路で役割を果たしているため、標的型癌治療の開発における焦点となっています .

神経保護効果

6-クロロ-2(1H)-キノキサリン-1-オンの神経保護効果は、神経変性疾患の治療の可能性について研究されています。 これらの化合物は、神経伝達物質系を調節したり、神経毒性から保護したりすることにより、神経細胞を損傷から保護し、神経機能を改善する可能性があります .

材料科学への応用

生物医学的応用に加えて、6-クロロ-2(1H)-キノキサリン-1-オン誘導体は、材料科学の分野でも研究されています。これらは、独自の電子特性により、有機半導体、染料、光起電材料の合成に使用できます。 安定で導電性のポリマーを形成する能力により、電子デバイスでの使用に適しています .

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which are structurally similar to quinoxalinone, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

A study on a structurally similar compound, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1h-3-benzazepine (sk&f 86466), showed that the compound was completely absorbed from the gastrointestinal tract following oral administration . Most of the administered radioactivity (approximately 80%) was excreted in urine with the remainder excreted in feces via the bile .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

6-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAZZQLTKBYDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062409 | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2427-71-6 | |

| Record name | 6-Chloro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2427-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-6-CHLOROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。